molecular formula C20H21FN4O2 B4279964 5-acetyl-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide

5-acetyl-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide

Cat. No.: B4279964
M. Wt: 368.4 g/mol
InChI Key: BTKOJPNYSZQYOA-UHFFFAOYSA-N
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Description

5-acetyl-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the acetylation and formation of the pyrrole carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-acetyl-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it a candidate for use in materials science and catalysis.

Mechanism of Action

The mechanism of action of 5-acetyl-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-acetyl-2-(4-fluorophenyl)benzofuran
  • 5-(4-fluorophenyl)-1H-pyrazole
  • N,2,4-trimethyl-1H-pyrrole-3-carboxamide

Uniqueness

Compared to similar compounds, 5-acetyl-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-acetyl-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c1-11-17(12(2)23-18(11)13(3)26)20(27)25(4)10-15-9-22-24-19(15)14-5-7-16(21)8-6-14/h5-9,23H,10H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKOJPNYSZQYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)N(C)CC2=C(NN=C2)C3=CC=C(C=C3)F)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-acetyl-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide
Reactant of Route 2
5-acetyl-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-acetyl-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-acetyl-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-acetyl-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide
Reactant of Route 6
5-acetyl-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide

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